4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl
Overview
Description
“4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl” is a chemical compound with the CAS Number: 198765-34-3 . It has a molecular weight of 176.6 . The compound is a white to yellow solid and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl” is1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H
. This indicates the presence of a pyrrole ring with an amino group and a carboxylic acid group attached to it. Physical And Chemical Properties Analysis
“4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl” is a white to yellow solid . It has a molecular weight of 176.6 and is stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis Techniques
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl is involved in various synthetic processes due to its potential in forming complex organic compounds. For instance, Alizadeh et al. (2008) described a facile and direct synthesis route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, showcasing the utility of similar pyrrole derivatives in organic synthesis through unusual ring annulation processes (Alizadeh, Hosseinpour, & Rostamnia, 2008). Marcotte and Lubell (2002) developed a method for synthesizing 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, highlighting the versatility of pyrrole derivatives in creating a variety of chemically significant molecules (Marcotte & Lubell, 2002).
Corrosion Inhibition
Pyrrole derivatives, closely related to 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid HCl, have been studied for their corrosion inhibition properties. Verma et al. (2015) investigated the effectiveness of 5-(phenylthio)-3H-pyrrole-4-carbonitriles as corrosion inhibitors for mild steel in acidic environments, demonstrating the practical applications of pyrrole derivatives in industrial corrosion protection (Verma et al., 2015).
Molecular Recognition
The functionalization of pyrrole derivatives enables their application in molecular recognition systems. Verdejo, Gil-Ramírez, and Ballester (2009) explored the use of calix[4]pyrrole receptors with attached carboxylic acids or amino groups for the effective binding of aromatic N-oxides in water, highlighting the potential of pyrrole derivatives in designing selective molecular receptors (Verdejo, Guzmán Gil-Ramírez, & Ballester, 2009).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-methylpyrrole-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXAPSORVLBPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride | |
CAS RN |
198765-34-3 | |
Record name | 4-amino-1-methyl-1H-pyrrole-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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